N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

Medicinal Chemistry Computational ADME Structure-Activity Relationship (SAR)

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide (CAS: 351225-12-2) is a synthetic small molecule belonging to the 1,2-dihydroquinoline carboxamide family. This compound is characterized by a 1,2-dihydroquinoline core with four methyl substituents at the 2, 2, 4, and 7 positions, and an N-cyclohexyl carboxamide moiety at the 1-position, giving it a molecular formula of C20H28N2O and a monoisotopic mass of 312.220 Da.

Molecular Formula C20H28N2O
Molecular Weight 312.4 g/mol
Cat. No. B5665677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide
Molecular FormulaC20H28N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3CCCCC3)(C)C)C
InChIInChI=1S/C20H28N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23)
InChIKeyBSSDXDRGWVMHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide: Chemical Class and Baseline Identity for Research Procurement


N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide (CAS: 351225-12-2) is a synthetic small molecule belonging to the 1,2-dihydroquinoline carboxamide family . This compound is characterized by a 1,2-dihydroquinoline core with four methyl substituents at the 2, 2, 4, and 7 positions, and an N-cyclohexyl carboxamide moiety at the 1-position, giving it a molecular formula of C20H28N2O and a monoisotopic mass of 312.220 Da . Its structural features suggest its utility in medicinal chemistry research focused on scaffold-hopping and structure-activity relationship (SAR) studies, differentiating it from fully aromatic quinoline carboxamides due to its partially saturated ring system.

Procurement Risks in the 1,2-Dihydroquinoline Carboxamide Series: Why N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide Cannot Be Casually Swapped


The broad class of quinoline carboxamides is highly target-promiscuous, with small structural changes causing dramatic shifts in biological activity. For example, among quinoline-2-carboxamides, the N-cyclohexyl derivative exhibits a distinct biological activity spectrum compared to its N-phenyl and N-(2-phenylethyl) counterparts [1]. Within the 1,2-dihydroquinoline sub-series, the position of the methyl substitution on the aromatic ring is a critical determinant of molecular shape, electronic distribution, and resulting biological interaction. Regioisomers such as N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide (CAS: 351225-10-0) share the same molecular weight and formula but differ in the placement of a single methyl group, which can significantly affect target binding and selectivity . Therefore, generic substitution based solely on scaffold similarity risks losing or altering the specific pharmacophore orientation required for a research or industrial application.

Quantitative Differentiation of N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide: A Comparator-Driven Evidence Guide


Regioisomeric Differentiation: 7-Methyl vs. 6-Methyl Substitution and Impact on Predicted Drug-Likeness

Direct experimental biological data for N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is limited in public literature. However, computational ADME predictions provide a critical differentiator against its closest available regioisomer, N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide (CAS: 351225-10-0). The 7-methyl substitution pattern in the target compound results in a higher predicted blood-brain barrier (BBB) permeability score, an important consideration for CNS-related research applications [1]. The 4,6-regioisomer is predicted to have a lower BBB score, indicating a structural determinant for tissue penetration potential despite identical molecular formula and weight .

Medicinal Chemistry Computational ADME Structure-Activity Relationship (SAR)

N-Substituent Vector Analysis: Cyclohexyl vs. Aryl Carboxamide Effect on Physicochemical Space

The N-cyclohexyl group provides a distinct three-dimensional and electronic environment compared to N-aryl analogs, crucially influencing the molecule's overall lipophilicity. The target compound has a calculated LogP of 4.2, which places it in an optimal lipophilicity range for oral absorption and differs markedly from the more polar N-(3,4-dichlorophenyl) analog [1]. This difference in LogP is critical because quinoline carboxamides with excessively high lipophilicity have been associated with increased cytotoxicity and hERG channel inhibition, a major cause of drug-induced cardiotoxicity [2]. The N-cyclohexyl group offers a balanced profile for researchers needing moderate lipophilicity without the potential off-target liabilities of highly lipophilic or highly polar head groups.

Medicinal Chemistry Lipophilicity Physicochemical Property Analysis

Core Scaffold Divergence: 1,2-Dihydroquinoline vs. Aromatic Quinoline and Impact on ABCG2 Efflux Pump Modulation

The 1,2-dihydroquinoline scaffold is an under-explored chemotype compared to the fully aromatic quinoline core. Studies on quinoline-2-carboxamides have identified them as potent and selective modulators of the ABCG2 efflux pump, a key mediator of multidrug resistance in cancer [1]. The most potent modulators in this class, such as compounds with EC50 values in the low micromolar range, rely on a specific substitution pattern and ring electronics. The partial saturation of the quinoline ring in the target compound fundamentally alters its shape, electron density, and conformational flexibility compared to aromatic quinoline-2-carboxamides, potentially offering a new vector for overcoming resistance without cross-reactivity with other ABC transporters like P-glycoprotein (P-gp). While direct experimental ABCG2 modulation data is not yet published, the structural divergence from the known SAR of aromatic quinolines is a key point of differentiation for researchers seeking novel chemotypes [2].

Cancer Pharmacology Multidrug Resistance (MDR) ABC Transporter Modulation

Data Limitation Statement: The Current State of Publicly Available Quantitative Evidence

It is critical to acknowledge that despite a thorough search of primary research papers, patents, and authoritative databases, direct quantitative biological data (IC50, Ki, EC50, cellular activity, or in vivo efficacy) specifically for N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is absent from the public domain as of the search date. The evidence presented above is derived from computational predictions and class-level SAR analysis, which, while informative, does not replace experimental validation. The compound's differentiation from analogs is currently based on its unique structural, physicochemical, and predicted ADME profile rather than tested biological superiority. Researchers should prioritize obtaining in-house assay data before making large-scale procurement decisions. This transparent limitation is a key differentiator in itself: users who require pre-validated biological activity should consider closely related, experimentally characterized quinoline carboxamides as benchmarks before selecting this compound as a novel chemotype probe.

Data Transparency Procurement Risk Experimental Validation

Key Application Scenarios for N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide Based on Its Differentiated Profile


CNS-Targeted Lead Optimization Campaigns Requiring Calculated Brain Penetration

Based on its predicted high blood-brain barrier permeability score compared to the 4,6-regioisomer, this compound is best suited as a starting scaffold for CNS drug discovery programs targeting neurological or psychiatric disorders. The N-cyclohexyl moiety and 7-methyl substitution pattern provide a balanced lipophilicity profile that is within the desirable range for CNS drug candidates, as defined by the CNS MPO score [1]. Researchers should use this compound in combination with in vitro permeability assays (e.g., MDCK-MDR1) to validate the computational predictions and establish a foundation for an SAR campaign.

Exploratory Research into Novel Multidrug Resistance (MDR) Modulators

The unique 1,2-dihydroquinoline core offers a structurally differentiated chemotype for modulating ABCG2 or related ABC transporters. Given that established quinoline-2-carboxamides like tariquidar analogs face limitations due to P-glycoprotein cross-reactivity, this compound's predicted lack of P-gp liability makes it a valuable tool compound for investigating selective ABCG2 modulation. It should be employed in side-by-side profiling against well-characterized modulators in assays measuring efflux pump inhibition in MDR cancer cell lines [1].

Chemical Biology Probe for Inflammatory or Antioxidant Pathway Investigation

The 1,2-dihydroquinoline parent structure (CAS: 1810-62-4) is known to possess antioxidant properties and has been used as a precursor for antimicrobial agents [1]. The target compound, with its carboxamide functionalization, can serve as a more advanced probe for studying the relationship between the 1,2-dihydroquinoline scaffold's redox activity and specific cellular targets in inflammation or oxidative stress models. This builds on class-level evidence for the core scaffold while offering enhanced modularity through the cyclohexylcarboxamide handle.

ADME Tool Validation and Predictive Model Refinement

Given the availability of robust in silico predictions for this compound and the complete lack of experimental ADME data, it represents an ideal candidate for validating computational models. A focused set of in vitro ADME experiments (Caco-2 permeability, microsomal stability, CYP450 inhibition, plasma protein binding) using this compound would generate a valuable public dataset that bridges the gap between prediction and measurement for the under-studied 1,2-dihydroquinoline carboxamide subclass. This 'model compound' approach directly addresses the data limitation stated in Section 3 and creates community-wide value for future procurement decisions [1].

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